5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride typically involves the protection of amino acids using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings to ensure precision and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It is commonly used in peptide coupling reactions where the Fmoc group protects the amino group during the formation of peptide bonds.
Common Reagents and Conditions
Conditions: Reactions are typically carried out at room temperature, and the compound is stable in aqueous washing operations.
Major Products
The major products formed from reactions involving this compound are typically peptides or peptide derivatives, depending on the specific amino acids and conditions used in the synthesis .
Scientific Research Applications
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
5-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,5-dimethoxyphenoxy)pentanoic acid: A similar compound used in peptide synthesis with different functional groups.
Uniqueness
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride is unique due to its specific structure, which includes a pyridine ring. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .
Biological Activity
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride, also referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. Its molecular formula is C20H19ClN2O5 with a molecular weight of approximately 392.83 g/mol. The compound's structural formula can be represented as follows:
The biological activity of this compound primarily stems from its ability to act as a substrate or inhibitor for various enzymes involved in metabolic pathways. Its structure allows it to interact with biological macromolecules, influencing processes such as protein synthesis and enzyme activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine carboxylic acids exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the Fmoc group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and biological efficacy.
Anticancer Potential
Recent studies suggest that pyridine carboxylic acid derivatives may possess anticancer properties. For example, compounds structurally related to 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The ability to modulate cell signaling pathways makes these compounds promising candidates for cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study conducted on various fluorenylmethoxycarbonyl derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
- Anticancer Activity : In vitro assays on human cancer cell lines revealed that the compound induced a dose-dependent reduction in cell viability, with IC50 values reported between 15-30 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest .
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H19ClN2O5 |
Molecular Weight | 392.83 g/mol |
CAS Number | 503469-95-2 |
Antimicrobial MIC (E. coli) | 20 µg/mL |
Anticancer IC50 (HeLa cells) | 25 µM |
Properties
Molecular Formula |
C22H19ClN2O4 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H18N2O4.ClH/c25-21(26)15-9-14(10-23-12-15)11-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-10,12,20H,11,13H2,(H,24,27)(H,25,26);1H |
InChI Key |
MJGCKAHFULSUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CN=C4)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.